Bdp TR

Description

Contextual Significance of Borondipyrromethene (BODIPY) Fluorophores in Contemporary Research

Borondipyrromethene (BODIPY) dyes, first synthesized in 1968, represent a versatile and widely utilized class of fluorophores in modern scientific research. nih.govmdpi.com Formally known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, the BODIPY (B41234) core consists of a deprotonated dipyrromethene ligand coordinated with a disubstituted boron atom, typically a BF2 group. colab.ws This structure imparts exceptional photophysical properties that make these dyes highly valuable across numerous disciplines. mdpi.comcolab.ws

The unique attributes of BODIPY dyes have led to their widespread application as fluorescent labels for biomolecules, chemosensors for ions and other small molecules, and probes for cellular imaging. sioc-journal.cnscienceopen.comnih.gov They are instrumental in visualizing and tracking biologically important molecules and cellular structures, such as lipids and mitochondria, thereby providing powerful tools for studying intracellular biochemical processes. nih.govnih.govlongdom.org Beyond bio-imaging, BODIPY-based materials are being explored in fields like photodynamic therapy (PDT), dye-sensitized solar cells, and nonlinear optics. mdpi.comlongdom.orgbilkent.edu.tr

Overview of Bdp TR as a Key Research Compound within the BODIPY Class

Within the extensive family of BODIPY dyes, this compound has emerged as a significant research compound, valued for its specific spectral characteristics and robust performance. This compound is a bright, photostable, and moderately hydrophobic fluorophore designed for the red-orange spectral range, often utilized in the ROX (Rhodamine X) or Texas Red detection channels. lumiprobe.comantibodies.com Its spectral properties are similar to those of Texas Red. nih.gov

A key feature of this compound is its high fluorescence quantum yield, which approaches 0.9 in various solvents, indicating very efficient conversion of absorbed light into emitted fluorescence. antibodies.combroadpharm.combroadpharm.comlumiprobe.com This, combined with a large molar extinction coefficient, makes it an exceptionally bright probe. antibodies.comlumiprobe.com Unlike some other dyes, this compound is noted for being very stable against oxidation. lumiprobe.com It also possesses a relatively long excited-state lifetime and a significant two-photon absorption cross-section, which are advantageous for advanced microscopy techniques. lumiprobe.comantibodies.commedchemexpress.comtargetmol.com

The utility of this compound in chemical research is greatly enhanced by its availability in several derivatized forms. These derivatives incorporate reactive functional groups that facilitate covalent labeling of various target molecules. For example, this compound NHS ester is used to label primary amines, such as those on proteins or aminosilane-coated surfaces, while this compound carboxylic acid can be used to label alcohols. lumiprobe.commedchemexpress.comtargetmol.com Other key derivatives include this compound amine, for conjugation with electrophiles like activated carboxyl groups, and versions with alkyne or azide (B81097) moieties, which are used in copper-catalyzed or strain-promoted "click chemistry" reactions for highly specific bioconjugation. broadpharm.combroadpharm.commedchemexpress.comlumiprobe.com

Table 1: Photophysical and Chemical Properties of this compound Derivatives

| Property | This compound amine broadpharm.comlumiprobe.com | This compound azide broadpharm.com | This compound carboxylic acid antibodies.com |

| Molecular Formula | C27H30BClF2N4O2S | C24H21BF2N6O2S | C21H15N2BF2O3S |

| Molecular Weight | 558.88 g/mol | 506.3 g/mol | 424.23 g/mol |

| Excitation Maximum (λex) | 589 nm | 589 nm | 589 nm |

| Emission Maximum (λem) | 616 nm | 616 nm | 616 nm |

| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | 69,000 M⁻¹cm⁻¹ | 69,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.9 | 0.9 | 0.9 |

| Solubility | DCM, DMSO, DMF | DMF, DMSO, DCM | Good in DMF and DMSO |

| Purity | 96% | >95% | >95% (by 1H NMR and HPLC-MS) |

Scope and Research Trajectories of this compound in Chemical Science

The robust photophysical properties and chemical versatility of this compound define its broad scope and forward-looking research trajectories in chemical science. Its primary applications lie in high-resolution fluorescence imaging and quantitative biological assays. axispharm.com

A major research trajectory for this compound is in advanced cellular imaging. Its brightness and photostability make it ideal for demanding techniques like fluorescence microscopy and flow cytometry, enabling clear visualization and analysis of cellular components and dynamic processes. axispharm.com The significant two-photon absorption cross-section of this compound is particularly valuable for two-photon microscopy, a technique that allows for deeper tissue imaging with reduced phototoxicity and background signal. lumiprobe.comantibodies.com

Another critical area of research involves its use in fluorescence polarization (FP) assays. nih.govlumiprobe.com The relatively long fluorescence lifetime of this compound makes it an excellent label for FP-based studies, which are used to investigate molecular interactions, such as protein-ligand binding, in real-time. medchemexpress.comtargetmol.com

The development of various reactive derivatives of this compound continues to propel its use in chemical biology and bioconjugation. The availability of azide, alkyne, and amine versions allows for its straightforward incorporation into complex biological systems using highly efficient and specific reactions like click chemistry. broadpharm.combroadpharm.comlumiprobe.com This enables the precise labeling of proteins, nucleic acids, and other biomolecules for tracking and functional studies. axispharm.com Furthermore, this compound is utilized in the construction of probes for Fluorescence Resonance Energy Transfer (FRET) assays, which are powerful tools for measuring molecular proximity and conformational changes in biomolecules. axispharm.combiorxiv.org As researchers continue to push the boundaries of molecular imaging and sensing, the reliable and bright fluorescence of this compound ensures its continued role as a fundamental tool in the chemical scientist's toolkit.

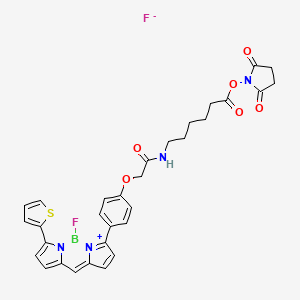

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2-fluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boratricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28BFN4O6S.FH/c33-32-35-22(19-23-10-14-26(36(23)32)27-5-4-18-44-27)9-13-25(35)21-7-11-24(12-8-21)42-20-28(38)34-17-3-1-2-6-31(41)43-37-29(39)15-16-30(37)40;/h4-5,7-14,18-19H,1-3,6,15-17,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJDJVBNPCQPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BF2N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of Bdp Tr

Strategies for the Construction of the BODIPY (B41234) Core Scaffold

The synthesis of the BODIPY core typically involves the formation of a dipyrromethene intermediate, followed by complexation with a boron source, commonly boron trifluoride etherate (BF₃·OEt₂). colab.ws82.194.3 Two main strategies exist for the preparation of the dipyrromethene precursor:

Synthesis from pyrroles and aldehydes: This common method involves the acid-catalyzed condensation of pyrroles with aromatic aldehydes. colab.wsmdpi.com Using α-substituted pyrroles, such as 2,4-dimethylpyrrole, helps minimize polymerization side reactions. colab.ws The resulting dipyrromethane is then oxidized to the dipyrromethene using an oxidant like DDQ or p-chloranil. wikipedia.orgcolab.ws Subsequent treatment with a base and boron trifluoride etherate yields the BODIPY core. colab.ws

Direct synthesis of dipyrromethenes: This can be achieved through the self-condensation of acylpyrroles in the presence of POCl₃ or via the reaction between an acylpyrrole and a pyrrole (B145914). colab.ws Another approach involves the condensation of two identical pyrrolic units with a carbonyl compound (aldehyde or acyl chloride) using a strong acid catalyst, followed by aromatization and boron complexation. 82.194.3 Non-meso-substituted BODIPYs can be synthesized using two distinct pyrrolic units, one bearing a carboxyaldehyde group. 82.194.3

Various methods can be employed to modify the BODIPY core at the α, β, meso positions, and at the boron atom, utilizing suitable reaction conditions. frontiersin.org These include Knoevenagel-type condensation, nucleophilic and electrophilic substitutions, and palladium-catalyzed C-C cross-coupling reactions. frontiersin.org

Modular Synthesis Approaches for Bdp TR Derivatives

Modular synthesis is a powerful strategy for creating diverse BODIPY derivatives with specific functionalities. This involves preparing functionalized BODIPY cores or intermediates that can be easily coupled with other molecular entities. csic.esresearchgate.net Functionalization can occur at various positions, including the pyrrole carbons (α and β), the meso position (C8), and the boron atom. acs.orgwikipedia.org

Incorporation of Bio-conjugation Handles (e.g., Carboxylic Acid, Amine, Maleimide (B117702), Hydrazide, NHS Ester)

Introducing bio-conjugation handles onto the BODIPY scaffold allows for the covalent attachment of biomolecules such as proteins, peptides, nucleic acids, and carbohydrates. csic.esnih.govhbni.ac.in This is crucial for developing fluorescent probes and labels for biological applications. Common bio-conjugation handles and strategies include:

Carboxylic Acid and NHS Ester: Carboxylic acid groups can be incorporated and subsequently activated, for example, as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on biomolecules to form stable amide bonds. nih.gov

Amine: Amine-functionalized BODIPYs can react with activated carboxylic acids (e.g., NHS esters) or other electrophilic groups on biomolecules. nih.gov

Maleimide: Maleimide groups are highly reactive towards thiol groups, commonly found in cysteine residues of proteins, forming stable thioether linkages. Maleimide-functionalized BODIPY dyes have been synthesized for conjugation with thiols. frontiersin.orgnih.gov

Hydrazide: Hydrazide groups can react with aldehyde or ketone functionalities, often introduced into carbohydrates or oxidized proteins, to form hydrazone linkages.

These functional groups can be introduced through various synthetic routes, including nucleophilic substitution reactions on halogenated BODIPYs or through de novo synthesis using appropriately functionalized pyrrole precursors. nih.gov

Integration of Reactive Groups for Click Chemistry (e.g., Alkyne, Azide (B81097), Tetrazine, DBCO)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient, reliable, and bioorthogonal method for conjugating BODIPY dyes to a wide range of molecules. beilstein-journals.orgmdpi.commdpi.com This approach is often preferred due to its high yields, mild reaction conditions, and tolerance of various functional groups. mdpi.com

Alkyne and Azide: The CuAAC reaction involves the coupling of an alkyne-functionalized molecule with an azide-functionalized molecule. beilstein-journals.orgmdpi.com Both alkyne and azide groups can be incorporated into BODIPY structures through various synthetic strategies, including Sonogashira cross-coupling reactions with halogenated BODIPYs for alkynes nih.govbeilstein-journals.org and diazotization/azide sequences for azides. nih.gov Alkyne-functionalized BODIPYs have been used as substrates in CuAAC reactions for biological tissue labeling. beilstein-journals.org Azide-functionalized BODIPY derivatives suitable for click chemistry have also been synthesized. acs.org

Tetrazine and dienophile (e.g., trans-cyclooctene (B1233481) or norbornene, including DBCO): Inverse electron-demand Diels-Alder reactions between tetrazines and strained alkenes (like trans-cyclooctenes or bicyclononyne, often referred to as DBCO for dibenzocyclooctyne) offer another powerful click chemistry approach that does not require a metal catalyst and is particularly useful for live-cell imaging. Tetrazine or dienophile groups can be integrated into BODIPY scaffolds for such reactions.

These click chemistry handles enable the modular assembly of complex BODIPY conjugates for diverse applications. mdpi.commdpi.comacs.org

Advanced Functionalization Techniques for Tunable Properties

Beyond the introduction of conjugation handles, advanced functionalization techniques are employed to fine-tune the photophysical and chemical properties of BODIPY dyes, including absorption/emission wavelengths, fluorescence quantum yield, Stokes shift, and environmental sensitivity. acs.orgfigshare.comnih.gov

Substitution at different positions: The position and electronic nature of substituents significantly impact BODIPY properties. acs.org82.194.3 For example, extending the π-conjugation system by attaching aromatic substituents at the α or β positions can lead to red-shifted absorption and emission. Electron-rich groups can influence fluorescence through photo-induced electron transfer (PET).

Modification of the boron center: Replacing the fluorine atoms on the boron atom with other groups, such as aryl species or divalent straps, can also modulate properties. wikipedia.org

Introduction of heavy atoms: Incorporating heavy atoms (e.g., bromine or iodine) can enhance intersystem crossing, making BODIPYs suitable for applications like photodynamic therapy. iyte.edu.tr

Strategic acetylation and alkylation: These modifications can induce excited-state geometric reorganization, leading to large Stokes shifts, or preserve characteristic spectral features depending on the substitution position. acs.org

Integration of self-assembling motifs: Functionalization with groups capable of hydrogen bonding can lead to controlled self-assembly, further influencing photophysical characteristics. figshare.comacs.org

These techniques allow for the rational design of BODIPY derivatives with tailored properties for specific research needs.

Purification and Validation of Synthesized this compound Constructs for Research Purity

Obtaining highly pure BODIPY constructs is essential for reliable research outcomes. Various purification and validation techniques are employed.

Purification:

Column Chromatography: Silica gel column chromatography is a widely used technique for purifying BODIPY derivatives, often utilizing solvent mixtures like dichloromethane/petroleum ether or ethyl acetate/hexane. researchgate.netacs.orgmdpi.com

Thin Layer Chromatography (TLC): TLC is crucial for monitoring reaction progress and optimizing solvent systems for column chromatography. researchgate.net Running 2D TLC can help assess in-column decomposition. researchgate.net

Gel Filtration: This technique can be useful for purifying BODIPY conjugates, particularly when there are significant differences in molecular weight. researchgate.net

HPLC: High-performance liquid chromatography (HPLC) is commonly used for final purification and to assess the purity of synthesized BODIPY constructs. acs.org

Validation:

Spectroscopic Techniques:

NMR Spectroscopy (¹H, ¹³C): Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the chemical structure of synthesized BODIPY derivatives. figshare.commdpi.com

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the absorption maxima and assess the electronic transitions of the BODIPY core and its substituents. figshare.comnih.govacs.orgmdpi.com

Fluorescence Spectroscopy: Fluorescence emission spectroscopy is used to measure emission maxima, fluorescence quantum yields, and Stokes shifts, providing insights into the photophysical properties. figshare.comnih.govacs.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized compounds. figshare.comfrontiersin.org

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can provide information about the functional groups present in the molecule. figshare.com

Elemental Analysis: Combustion analysis can be used to determine the elemental composition and confirm the purity of the compound.

These methods collectively ensure the purity and structural integrity of synthesized BODIPY constructs, which is critical for their successful application in research.

Advanced Spectroscopic and Analytical Characterization of Bdp Tr

Fundamental Spectroscopic Investigations

Fundamental spectroscopic methods provide essential insights into the electronic structure and photophysical behavior of Bdp TR. These investigations typically involve studying the interaction of the compound with light across different wavelengths and timescales.

Electronic Absorption and Emission Spectroscopy Research

Electronic absorption and emission spectroscopy are foundational techniques for characterizing fluorescent compounds like this compound. These methods determine the wavelengths at which the molecule absorbs and emits light most efficiently, as well as the intensity of these processes.

BODIPY (B41234) TR dyes exhibit bright, red fluorescence with spectral properties similar to those of Texas Red or Alexa Fluor 594 dyes. abpbio.comfishersci.ca The absorption and emission spectra of BODIPY TR derivatives are generally reported with excitation maxima around 589-592 nm and emission maxima around 616-618 nm. thermofisher.comlumiprobe.comantibodies.comaxispharm.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.commedchemexpress.com The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is typically high for BODIPY TR, reported values include 60,000 L⋅mol⁻¹⋅cm⁻¹ and 69,000 M⁻¹cm⁻¹. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.com The fluorescence quantum yield (Φ), which indicates the efficiency of the fluorescence process, is also high, with reported values around 0.9. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.com These spectral characteristics make this compound suitable for use in the red channel for multi-color imaging and compatible with standard optical filter sets designed for Texas Red. thermofisher.comlabscoop.com The absorption and fluorescence spectra of BODIPY derivatives are also noted to be relatively insensitive to the solvent. thermofisher.com

Here is a summary of typical electronic absorption and emission data for this compound:

| Property | Value (approximate) | Units | Source |

| Excitation Maximum (λabs) | 589-592 | nm | thermofisher.comlumiprobe.comantibodies.comaxispharm.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.commedchemexpress.com |

| Emission Maximum (λem) | 616-618 | nm | thermofisher.comlumiprobe.comantibodies.comaxispharm.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.commedchemexpress.com |

| Molar Extinction Coefficient (ε) | 60,000 - 69,000 | L⋅mol⁻¹⋅cm⁻¹ or M⁻¹cm⁻¹ | lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.9 | dimensionless | lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.com |

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Determination

Time-resolved fluorescence spectroscopy, particularly fluorescence lifetime imaging microscopy (FLIM), is employed to determine the excited-state lifetime of fluorophores. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before emitting a photon.

BODIPY dyes, including BODIPY TR, are known for their relatively long fluorescence lifetimes, typically exceeding 5 nanoseconds at visible wavelengths. fishersci.cathermofisher.comfishersci.co.uk Specific measurements for BODIPY TR-X report a fluorescence lifetime of 5.4 nanoseconds in methanol. ucsd.edu Another source indicates a lifetime of 5.7 nanoseconds in MeOH for a BODIPY FL derivative, highlighting the generally long lifetimes within the BODIPY class. thermofisher.com Fluorescence lifetime measurements can also be used to study phenomena like fluorescence quenching, where the lifetime decreases in the presence of quenchers or at high fluorophore concentrations. nih.govresearchgate.net

Here is a summary of reported fluorescence lifetime data for this compound:

| Property | Value | Units | Solvent | Source |

| Fluorescence Lifetime (τ) | >5 | ns | Visible wavelengths | fishersci.cathermofisher.comfishersci.co.uk |

| Fluorescence Lifetime (τ) | 5.4 | ns | Methanol | ucsd.edu |

Two-Photon Absorption Spectroscopy Studies

Two-photon absorption (2PA) spectroscopy investigates the simultaneous absorption of two photons by a molecule, leading to excitation. This technique is particularly relevant for two-photon excitation microscopy, which offers advantages in terms of tissue penetration and reduced phototoxicity.

BODIPY TR dyes are noted for having a large two-photon cross-section, making them suitable for multiphoton excitation. abpbio.comfishersci.cathermofisher.comfishersci.co.uksigmaaldrich.comsigmaaldrich.com BODIPY TR-X is reported to have significant two-photon excitation capability. sigmaaldrich.comsigmaaldrich.com Studies have measured the two-photon absorption and emission spectra of dyes relevant for cell imaging, including BODIPY TR. technion.ac.il BODIPY TR has been reported with superior two-photon brightness at 1060 nm. nih.gov The two-photon absorption capacity of a dye is defined by its 2PA cross-section (σ₂), typically expressed in Göppert–Mayer units (GM). nih.gov

Structural Elucidation Techniques in Research Context

Structural elucidation techniques are essential for confirming the molecular identity and purity of this compound and its derivatives after synthesis or before use in research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

NMR spectroscopy, particularly ¹H NMR, is routinely used to confirm the structure and assess the purity of BODIPY TR derivatives. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.comkimnfriends.co.kr Purity levels of ≥95% are commonly reported based on ¹H NMR and HPLC-MS analysis for various BODIPY TR compounds like the amine, azide (B81097), methyl ester, and maleimide (B117702) derivatives. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.comkimnfriends.co.kr While detailed NMR spectra (specific chemical shifts, splitting patterns, and integrations) are often included in synthesis and characterization reports of novel BODIPY compounds, general product specifications for commercially available this compound derivatives frequently cite ¹H NMR as a method for quality control. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.comkimnfriends.co.kr

Mass Spectrometry (MS) for Molecular Identity

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. HPLC-MS, which combines high-performance liquid chromatography with mass spectrometry, is commonly used for both purity assessment and molecular identity confirmation.

Mass spectrometry is a standard technique for verifying the molecular identity and purity of this compound derivatives. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.comkimnfriends.co.kr HPLC-MS analysis is frequently reported as a method for quality control, often alongside NMR. lumiprobe.comantibodies.comlabscoop.comantibodies.comlumiprobe.comlumiprobe.comkimnfriends.co.kr The molecular weight and formula are key parameters confirmed by MS. For example, BODIPY TR methyl ester has a reported molecular formula of C₂₂H₁₇BF₂N₂O₃S and a molecular weight of 438.26 kDa. antibodies.com BODIPY TR-X NHS Ester has an empirical formula of C₃₁H₂₉BF₂N₄O₆S and a molecular weight of 634.46. sigmaaldrich.com BODIPY TR azide has a molecular formula of C₂₄H₂₁N₆BF₂O₂S and a molecular weight of 506.34 kDa, with a mass spec M+ shift after conjugation of 506.2. labscoop.comantibodies.com

Here is a summary of molecular data for some this compound derivatives as determined by MS:

| Compound Name | Molecular Formula | Molecular Weight (approximate) | Source |

| BODIPY TR methyl ester | C₂₂H₁₇BF₂N₂O₃S | 438.26 kDa | antibodies.com |

| BODIPY TR-X NHS Ester | C₃₁H₂₉BF₂N₄O₆S | 634.46 | sigmaaldrich.com |

| BODIPY TR azide | C₂₄H₂₁N₆BF₂O₂S | 506.34 kDa | labscoop.comantibodies.com |

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal lattice, providing crucial insights into the solid-state structure of a compound. This method allows for the elucidation of bond lengths, bond angles, torsional angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties in the solid state.

Research in related areas has utilized X-ray crystallography to study the solid-state structures of BODIPY-based compounds researchgate.net and metal-organic frameworks incorporating bdp ligands escholarship.orgacs.org. Additionally, crystallographic studies have been performed on conjugates involving BODIPY derivatives, including BDP-TR, to understand their three-dimensional structure and lattice arrangements researchgate.net. However, these studies did not provide specific crystallographic data focused solely on the this compound core structure or its listed direct derivatives.

Therefore, based on the available information from the search results, a detailed discussion with specific crystallographic data tables for this compound and its direct derivatives cannot be provided in this section. The application of X-ray crystallography to these specific compounds would typically yield data on their unit cell dimensions, space group symmetry, and the precise atomic positions within the crystal, enabling a thorough understanding of their molecular conformation and packing in the solid state.

Photophysical Properties and Excited State Dynamics of Bdp Tr

Investigation of Fluorescence Quantum Yield and Photostability Characteristics

Bdp TR is recognized as a bright and photostable red-emitting fluorescent dye broadpharm.comlumiprobe.comlabscoop.comlumiprobe.comantibodies.comglpbio.com. Its spectral characteristics are often compared to those of ROX and Texas Red, but this compound generally exhibits higher brightness and photostability labscoop.comantibodies.com. The fluorescence quantum yield (ΦF) is a key parameter indicating the efficiency of fluorescence emission. For this compound and its derivatives, reported fluorescence quantum yields are notably high, often approaching unity aip.org. For instance, this compound ceramide has a reported fluorescence quantum yield of 0.9 broadpharm.com. Similarly, this compound maleimide (B117702) and this compound azide (B81097) also show a fluorescence quantum yield of 0.9 labscoop.comantibodies.com. This high quantum yield contributes significantly to its brightness, making it suitable for applications requiring high signal intensity lumiprobe.comlumiprobe.com.

Photostability, the ability of a fluorophore to resist photodegradation upon light excitation, is another critical property for imaging and long-term tracking applications. This compound is described as highly photostable broadpharm.comlumiprobe.comlabscoop.comglpbio.com. This enhanced photostability compared to some traditional red dyes like ROX and Texas Red makes this compound a more resilient alternative for applications involving prolonged illumination or in environments where oxidative conditions might be present labscoop.comglpbio.com. The robust nature of the BODIPY (B41234) scaffold contributes to this desirable characteristic labscoop.com.

The absorption maximum for this compound is typically around 589 nm, and the emission maximum is found at approximately 616 nm broadpharm.comlumiprobe.comlabscoop.comantibodies.com. The high extinction coefficient further contributes to its brightness lumiprobe.comantibodies.com.

| Property | Value | Notes | Source |

|---|---|---|---|

| Absorption Maximum (nm) | 589 | broadpharm.comlumiprobe.comlabscoop.comantibodies.com | |

| Emission Maximum (nm) | 616 | broadpharm.comlumiprobe.comlabscoop.comantibodies.com | |

| Fluorescence Quantum Yield (ΦF) | 0.9 | For this compound ceramide, maleimide, azide | broadpharm.comlabscoop.comantibodies.com |

| Extinction Coefficient (M-1cm-1) | 60000 - 69000 | Varies slightly with specific derivative | lumiprobe.comlabscoop.comantibodies.com |

| Photostability | High | Compared to dyes like ROX, Texas Red | broadpharm.comlumiprobe.comlabscoop.comglpbio.com |

Mechanisms of Excited State Decay Pathways

Upon photoexcitation, a fluorophore in its singlet excited state (S1) can return to the ground state (S0) through various decay pathways, including fluorescence (radiative decay), internal conversion (non-radiative decay), and intersystem crossing (ISC) to the triplet excited state (T1). Understanding these mechanisms in this compound is essential for comprehending its fluorescence properties and potential for generating triplet states.

Internal Conversion and Intersystem Crossing (ISC) Studies

Internal conversion (IC) is a non-radiative process where a molecule in a higher electronic state transitions to a lower electronic state of the same spin multiplicity. Intersystem crossing (ISC) is a non-radiative process involving a transition between states of different spin multiplicity, typically from the singlet excited state (S1) to a triplet excited state (Tn) or from a triplet state (Tn) to the singlet ground state (S0). For many organic fluorophores, ISC is less efficient than fluorescence or internal conversion, resulting in low triplet state yields. However, the efficiency of ISC can be influenced by molecular structure and environmental factors researchgate.netrsc.orgchemrxiv.org.

Studies on BODIPY derivatives, including those related to the this compound scaffold, have explored the mechanisms of excited state decay. While unsubstituted BODIPY cores often exhibit high fluorescence quantum yields and low ISC efficiency, modifications to the structure can significantly alter these pathways rsc.org. Efficient ISC in organic chromophores, especially heavy-atom-free ones, is an active area of research researchgate.netacs.org. Mechanisms like spin-orbit charge-transfer (SOCT-ISC) have been identified as alternative pathways to enhance triplet state formation in BODIPY dyads researchgate.netrsc.orgacs.orguni-regensburg.de. Time-resolved studies, such as femtosecond and nanosecond transient absorption spectroscopy, are employed to investigate the kinetics of these decay processes, providing insights into the rates of internal conversion and ISC uni-regensburg.deresearchgate.netresearchgate.net.

Role of Molecular Structure (e.g., Twisted Conformations, Heavy Atom Effects) on ISC Efficiency

Molecular structure plays a significant role in determining the efficiency of ISC in BODIPY derivatives. Two key factors influencing ISC are twisted conformations and the heavy atom effect.

Twisted Conformations: While planar π-conjugated systems generally have low ISC efficiency, twisted molecular structures can enhance spin-orbit coupling (SOC), thereby promoting ISC acs.orgkuleuven.bekaust.edu.samdpi.comunipd.itsemanticscholar.org. Studies on twisted BODIPY derivatives have shown that non-planarity can lead to increased ISC efficiency acs.orgkuleuven.bekaust.edu.saunipd.itsemanticscholar.org. The degree of twisting can influence the mixing between singlet and triplet states, impacting the ISC rate chemrxiv.orgacs.orgkuleuven.be. However, a twisted framework does not always guarantee efficient ISC, and other factors like the energy matching of S1/Tn states are also important kuleuven.besemanticscholar.org.

Heavy Atom Effects: The introduction of heavy atoms (e.g., halogens like iodine) into the molecular structure is a well-established strategy to enhance ISC through increased spin-orbit coupling researchgate.netresearchgate.netmdpi.com. The heavy atom effect facilitates the transition from the singlet excited state to the triplet excited state, leading to a decrease in fluorescence quantum yield and an increase in triplet state yield researchgate.netresearchgate.netmdpi.com. For example, iodinated BODIPY derivatives have shown significantly enhanced ISC efficiency compared to their non-halogenated counterparts researchgate.netmdpi.com. While effective, the heavy atom effect can sometimes lead to a reduced triplet state lifetime kuleuven.bekaust.edu.samdpi.com.

In some BODIPY dyads, the relative orientation and conformation of donor and acceptor units, leading to twisted intermolecular charge transfer (CT) states, can also induce efficient ISC via a SOCT-ISC mechanism, even in the absence of heavy atoms researchgate.netrsc.orgchemrxiv.orgacs.orguni-regensburg.de.

Energy Transfer Processes Involving this compound (e.g., Förster Resonance Energy Transfer (FRET))

This compound, like other fluorophores with high quantum yields and distinct spectral properties, can participate in energy transfer processes, notably Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm) and when there is sufficient spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum bmglabtech.comnih.gov.

BODIPY dyes, including those with spectral characteristics similar to this compound, have been utilized as energy transfer donors or acceptors in various FRET-based applications chalmers.sebiorxiv.org. The high fluorescence quantum yield of this compound makes it a potentially efficient FRET donor. Time-resolved FRET (TR-FRET) is a specific application of FRET that utilizes long-lived donor fluorophores, often lanthanides, in combination with a suitable acceptor bmglabtech.comnih.gov. While this compound itself might function as the acceptor in a TR-FRET system with an appropriate donor, its long excited state lifetime also makes it useful for fluorescence anisotropy assays, which can be related to molecular interactions and potentially energy transfer events lumiprobe.comlumiprobe.com. Studies involving BODIPY-porphyrin compounds, for instance, have demonstrated energy transfer from the BODIPY unit to porphyrin via a FRET mechanism due to spectral overlap chalmers.se.

Solvent Effects on this compound Photophysics: Polarity and Environmental Perturbations

The photophysical properties of fluorophores, including absorption and emission spectra, fluorescence quantum yield, and excited state lifetimes, can be significantly influenced by the surrounding solvent environment isuct.ruresearchgate.netnih.gov. Solvent polarity and other environmental perturbations play a crucial role in these effects.

For BODIPY dyes, solvent polarity can affect the conjugation within the molecule and the interactions between the dye and solvent molecules isuct.ruresearchgate.netnih.gov. Changes in solvent dielectric constant can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism researchgate.net. The magnitude of these shifts can provide information about the change in dipole moment of the molecule upon excitation researchgate.net.

Solvent-induced polarity changes can also modulate fluorescence intensity . In some cases, polar solvents can lead to a decrease in fluorescence quantum yield, particularly if there are photoinduced electron transfer (PET) processes occurring that are sensitive to solvent polarity isuct.ru. Conversely, specific solvent interactions, such as hydrogen bonding, can stabilize certain excited states and influence fluorescence properties isuct.ru.

Triplet Excited State Generation and Dynamics for Photochemical Research

The generation and dynamics of the triplet excited state of this compound and related BODIPY compounds are of significant interest for photochemical research, particularly in applications like photosensitization. While BODIPY dyes are generally known for high fluorescence, strategies exist to promote intersystem crossing and populate the triplet state researchgate.netrsc.orgchemrxiv.orgacs.org.

Triplet excited states typically have longer lifetimes compared to singlet excited states, allowing for interactions with other molecules, such as energy transfer to molecular oxygen to produce singlet oxygen, a key species in photodynamic therapy (PDT) kaust.edu.saunipd.it.

As discussed in Section 4.2.2, molecular design strategies, including the introduction of heavy atoms or the creation of twisted structures and donor-acceptor systems promoting SOCT-ISC, can enhance triplet state generation in BODIPY derivatives researchgate.netrsc.orgchemrxiv.orgacs.orgacs.orguni-regensburg.deresearchgate.netkaust.edu.samdpi.comunipd.it. Time-resolved spectroscopic techniques, such as nanosecond transient absorption (ns-TA) spectroscopy and time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy, are used to directly observe and characterize the triplet excited state, determining its lifetime and studying its decay pathways and reactions researchgate.netrsc.orgchemrxiv.orgacs.orgresearchgate.netkuleuven.bekaust.edu.samdpi.comunipd.itacs.org. The triplet state lifetime is a crucial parameter for the efficiency of photochemical processes, as a longer lifetime allows for more effective energy or electron transfer to a substrate uni-regensburg.dekuleuven.bemdpi.com.

Studies on BODIPY dyads have shown that efficient ISC can lead to the formation of triplet states that can be utilized in applications like triplet-triplet annihilation upconversion (TTA-UC) acs.orguni-regensburg.de. The ability to efficiently generate and control the dynamics of the triplet excited state of this compound or its derivatives is thus critical for their application in various photochemical and photobiological contexts.

Computational and Theoretical Studies of Bdp Tr

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become cornerstone computational techniques for investigating the electronic and optical properties of molecules like Bdp TR. ohio-state.edudergipark.org.tr DFT is primarily used to determine the ground-state electronic structure, while TD-DFT is employed to calculate excited-state properties, such as absorption and emission spectra. ohio-state.edudergipark.org.tr These methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying relatively large and complex molecules. ohio-state.eduunipd.it

Elucidation of Electronic Structure and Molecular Orbitals

DFT calculations are instrumental in elucidating the electronic structure of this compound, providing detailed information about its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy levels and spatial distribution of these orbitals are fundamental to understanding the molecule's chemical reactivity and its behavior upon photoexcitation.

For instance, in dyad systems like bodipy-phenoxazine (BDP-PXZ), DFT calculations can reveal how the electronic structure is influenced by the constituent parts. rsc.org The HOMO may be localized on the electron-donating phenoxazine (B87303) moiety, while the LUMO is situated on the electron-accepting bodipy (B41234) core. rsc.org This separation of orbitals is a key characteristic of charge-transfer states. Furthermore, modifications to the this compound structure, such as the introduction of substituents, can significantly alter the HOMO and LUMO energy levels. rsc.org Theoretical studies have shown that adding electron-donating groups can raise the energy of both the HOMO and LUMO. rsc.org

Natural Transition Orbitals (NTOs) can be generated from TD-DFT calculations to provide a more concise and intuitive picture of electronic excitations. gaussian.com Instead of a potentially complex combination of many orbital-to-orbital transitions, NTOs often represent an excited state as a single pair of "hole" and "electron" orbitals, simplifying the characterization of the transition. gaussian.com

Prediction and Interpretation of Spectroscopic Properties

TD-DFT is a powerful tool for predicting and interpreting the spectroscopic properties of this compound, including its absorption and emission spectra. mdpi.comnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the electronic absorption spectrum, helping to assign the observed experimental bands to specific electronic transitions. semanticscholar.org

However, it is widely acknowledged that standard TD-DFT calculations can sometimes overestimate the excitation energies of BODIPY dyes. researchgate.net Despite this, they generally provide good qualitative agreement and can accurately predict trends in absorption and emission wavelengths upon structural modification. unipd.itresearchgate.net For example, TD-DFT calculations have been used to show that linking a Ru(II) complex to a BDP core only slightly shifts the maximum absorption band. semanticscholar.org

The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional. arxiv.org Therefore, benchmark studies are often performed to select the most appropriate functional for the system under investigation. semanticscholar.orgarxiv.org The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also crucial for obtaining accurate predictions of spectroscopic properties in solution. rsc.org

Table 1: Calculated Spectroscopic and Electronic Properties of a BDP-PXZ Dyad

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| 3BDP Excitation Energy | Slightly decreases with CH3 groups | TD-DFT | rsc.org |

| 3CT Excitation Energy | Influenced by LUMO of BDP | TD-DFT | rsc.org |

| ZFS Parameter D (3BDP) | 79.44 mT | Ab initio | rsc.org |

| ZFS Parameter E (3BDP) | 6.87 mT | Ab initio | rsc.org |

| ZFS Parameter D (3CT) | 44.24 mT | Ab initio | rsc.org |

| ZFS Parameter E (3CT) | 17.75 mT | Ab initio | rsc.org |

ZFS: Zero-Field Splitting. This table presents a selection of computationally determined properties for a bodipy-phenoxazine (BDP-PXZ) dyad, illustrating the types of data obtained from theoretical studies.

Modeling of Excited State Processes and Energy Landscapes

Beyond static properties, computational methods are invaluable for modeling the dynamic processes that occur after a molecule absorbs light. rsc.orgresearchgate.net This includes mapping out the potential energy surfaces of the excited states and identifying the pathways for various photophysical and photochemical events. rsc.org

Computational Analysis of Intersystem Crossing Pathways

Intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a crucial process for applications like photodynamic therapy and photocatalysis. unipd.itresearchgate.net Computational chemistry provides essential tools to understand and predict the efficiency of ISC in molecules like this compound. unipd.itresearchgate.net

Theoretical calculations can identify and characterize the geometries at which singlet and triplet potential energy surfaces approach each other or intersect, facilitating ISC. rsc.org For instance, in BDP-PXZ dyads, calculations have shown that transitions from the singlet charge-transfer state (¹CT) to triplet states (³CT and ³BDP) are most likely to occur at a twisted geometry where the BDP and PXZ moieties are perpendicular to each other. rsc.orgchemrxiv.org

The magnitude of the spin-orbit coupling (SOC) between the singlet and triplet states is a key determinant of the ISC rate. semanticscholar.orgmdpi.com TD-DFT and other methods can be used to calculate SOC values, providing a quantitative measure of the probability of an ISC event. semanticscholar.orgresearchgate.net Studies on helical BODIPY derivatives have shown that their twisted structure leads to reduced symmetry and enhanced SOC, resulting in efficient ISC. unipd.itresearchgate.netresearchgate.net

Simulation of Energy and Electron Transfer Mechanisms

Computational modeling is also employed to simulate intramolecular energy transfer and electron transfer processes, which are fundamental to the function of many multi-component systems incorporating this compound. chalmers.semetu.edu.tr

In donor-acceptor dyads, such as those containing a this compound unit linked to another chromophore, TD-DFT can be used to investigate the mechanism of energy transfer. chalmers.se For example, in BODIPY-porphyrin systems, calculations can help to elucidate whether energy transfer occurs via a Förster (through-space) or Dexter (through-bond) mechanism. chalmers.se The rates of these processes can also be estimated, providing insights that complement experimental techniques like ultrafast pump-probe spectroscopy. chalmers.se

Similarly, the simulation of electron transfer processes, such as charge separation and recombination, is crucial for understanding the behavior of this compound in photovoltaic and photocatalytic applications. researchgate.net Theoretical models can help to determine the driving forces for these reactions and to identify the factors that control their rates. researchgate.net

Table 2: Key Parameters in Excited State Processes of this compound Derivatives

| Process | System | Key Finding/Parameter | Computational Method | Reference |

|---|---|---|---|---|

| Intersystem Crossing (ISC) | Helical-BDP | Twisted structure and reduced symmetry enhance ISC | Theoretical Computation, TR-EPR | unipd.itresearchgate.netresearchgate.net |

| Intersystem Crossing (ISC) | BDP-PXZ | State mixing of 3CT enables transition from 1CT to 3CT and 3BDP | Ab initio calculations | rsc.orgchemrxiv.org |

| Energy Transfer | BDP-TTP | Intramolecular energy transfer rate of ~22 ps | Ultrafast pump-probe spectroscopy/Modeling | chalmers.se |

| Energy Transfer | 3BDP-TTP | Intramolecular energy transfer rate of ~3 ps | Ultrafast pump-probe spectroscopy/Modeling | chalmers.se |

| Spin-Orbit Coupling | BDP | SOC for S1 to T1 transition is 0.02 cm-1 | TD-DFT | semanticscholar.org |

This table summarizes key findings from computational studies on the excited-state dynamics of various this compound derivatives.

Rational Design Principles for Modifying this compound Photophysical Behavior

A major advantage of computational and theoretical studies is their ability to guide the rational design of new molecules with desired properties. rsc.orgresearchgate.net By establishing structure-property relationships, these methods allow for the in-silico screening of potential candidates before their synthesis, saving time and resources. rsc.org

For instance, computational studies have revealed that the photophysical properties of this compound can be finely tuned through chemical modifications. rsc.orgnih.gov The introduction of different functional groups at various positions on the BODIPY core can alter the absorption and emission wavelengths, fluorescence quantum yields, and ISC efficiency. rsc.orgnih.gov

Theoretical investigations have shown that increasing the electron-donating ability of substituents can be more critical than steric hindrance in promoting certain excited-state mixing effects that lead to efficient triplet state formation. rsc.orgchemrxiv.org Furthermore, computational modeling can be used to design molecules with specific energy level alignments to promote desired energy or electron transfer processes. nih.gov For example, to facilitate ISC in donor-acceptor dyads, the energy of the charge-transfer state can be adjusted by selecting donors and acceptors with appropriate redox potentials or by tuning the solvent polarity. nih.gov These insights provide a clear roadmap for the design of novel this compound-based materials for a wide range of applications. rsc.org

Supramolecular Chemistry and Self Assembly of Bdp Tr Systems

Design Principles for Bdp TR-Based Supramolecular Architectures

The design of supramolecular architectures based on the Bdp core relies on the strategic introduction of functional groups that can direct assembly through specific non-covalent interactions. psu.edumpg.de The modular nature of BDP chemistry allows for precise control over the final structure and its properties. psu.edu Key design strategies include harnessing hydrogen bonding, metal-ligand coordination, and halogen bonding. mpg.dersc.org

Hydrogen Bonding: By incorporating moieties capable of forming hydrogen bonds, such as hydroxyl (-OH) or carboxylic acid groups, into the BDP framework, researchers can program molecules to assemble into predictable patterns like rosettes or ribbons. psu.edumpg.deisuct.ru The directionality and selectivity of hydrogen bonds are crucial for engineering these complex structures. psu.edu For instance, a BODIPY (B41234) derivative with hydroxyl and nitro substituents demonstrated self-aggregation in solution driven by intermolecular hydrogen bonding. isuct.ru

Metal-Coordination: Another powerful approach is coordination-driven self-assembly, where BDP ligands equipped with coordinating sites (e.g., pyridyl groups) are combined with metal ions that act as connectors. nih.govmpg.de The geometry of the resulting metallacycle—such as a triangle or square—is dictated by the angle of the BDP ligand and the coordination preference of the metal center (e.g., 90° for palladium and platinum acceptors). nih.govnih.govacs.org This method has been used to create highly fluorescent and discrete molecular squares with BDP units as the sides. psu.edunih.gov

Halogen Bonding: The introduction of halogen atoms (e.g., iodine) onto the BDP core creates positive regions (σ-holes) that can interact with electron-rich atoms like nitrogen. acs.org This strategy has been successfully employed to facilitate the co-crystallization of BDP derivatives with nitrogen-containing compounds, leading to the formation of one-dimensional chains and three-dimensional diamondoid-like frameworks. acs.org The strength and directionality of these halogen bonds are key drivers in the formation of the resulting supramolecular structures. acs.org

Formation of Self-Assembled Nanostructures and Ordered Assemblies

The programmed interactions between this compound and other BDP derivatives lead to their spontaneous organization into a variety of ordered nanostructures. nih.govbris.ac.uk The process of self-assembly involves molecular building blocks spontaneously forming ordered aggregates through reversible and specific non-covalent interactions. bris.ac.uk This phenomenon has been observed in various BDP-based systems, resulting in structures ranging from amorphous microparticles to complex crystalline networks.

Nanoparticles and Microparticles: Certain BDP derivatives can self-assemble into nanoparticles in aqueous solutions. For example, a BODIPY molecule modified with triphenylamine (B166846) (T-BDP) was designed to form nanoparticles in water. researchgate.net Similarly, a derivative with a meso-anthracene substituent (AN-BDP) self-assembles into stable nanoparticles with the help of amphiphilic block copolymers, driven by strong intermolecular π-π interactions. acs.org In other cases, drop-casting solutions of BDP derivatives has led to the formation of size-tunable amorphous microparticles, which can later transform into a crystalline state. figshare.com

Metallacycles and Cages: As a prominent example of discrete, self-assembled structures, BDP-based ligands have been used to form octacationic, heterometallic molecular squares. nih.govacs.org The reaction of dipyridyl BDP ligands with 90° palladium and platinum metal acceptors in solution leads to the spontaneous formation of these highly organized, square-shaped complexes. nih.govacs.org Similarly, reacting a BDP-based ligand with a platinum complex can produce a brilliantly fluorescent, rhomboidal-shaped cavitand. nih.gov

Crystalline Assemblies and Frameworks: Through halogen bonding, BDP derivatives have been guided to form extended crystalline structures. acs.org Co-crystallization of a diiodo-BODIPY with various nitrogen-containing linkers produced one-dimensional (1D) chains and a highly interpenetrated three-dimensional (3D) halogen-bonded organic framework (XBOF). acs.org The formation of these ordered assemblies is often accompanied by significant changes in the material's properties, such as enhanced fluorescence upon crystallization. figshare.com

The formation of these structures is a dynamic process that can sometimes be triggered by external stimuli, such as exposure to solvent vapors or specific enzymes, adding a layer of control to the assembly process. acs.orgfigshare.com

Intermolecular Interactions Driving Assembly (e.g., π-π Stacking, Hydrogen Bonding)

The self-assembly of this compound systems is governed by a combination of weak, non-covalent forces that, when acting in concert, create stable and well-defined supramolecular structures. psu.edubris.ac.uk The primary interactions responsible for the assembly of BDP derivatives are π-π stacking, hydrogen bonding, and halogen bonding.

π-π Stacking: The large, planar aromatic core of the BDP molecule is highly conducive to π-π stacking interactions. These interactions are a significant driving force in the aggregation of many BDP systems, such as in the formation of nanoparticles from an anthracene-substituted BODIPY, where the strong intermolecular π-π stacking of the anthracene (B1667546) units is key to the assembly. acs.org

Hydrogen Bonding: Hydrogen bonds provide directionality and specificity to the assembly process. psu.edu In a study of a hydroxyl-substituted BODIPY (BDPPhOH), DFT calculations revealed the formation of intermolecular O···H-O and F···H-O dimers. isuct.ru The calculated intermolecular distances of 1.84 Å to 2.02 Å are significantly shorter than the sum of the van der Waals radii, indicating strong hydrogen bonding interactions with interaction energies of -4.36 to -5.23 kcal/mol. isuct.ru These interactions were found to be responsible for the self-aggregation of the molecules in solution. isuct.ru

The interplay of these diverse intermolecular forces, stemming from the dipolar core and the specific substituent groups on the BDP molecule, dictates the mode of molecular assembly and the resulting structural and photophysical properties. figshare.com

Characterization of Supramolecular Assemblies (e.g., Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM))

The visualization and characterization of the nanoscale architectures formed by this compound systems are crucial for understanding their structure and function. Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable tools for studying these supramolecular assemblies at the molecular and atomic levels. numberanalytics.comspecs-group.com

Scanning Tunneling Microscopy (STM): STM is a powerful technique for imaging conductive surfaces with atomic resolution. specs-group.comresearchgate.net It operates by scanning a sharp conductive tip over a surface and measuring the quantum tunneling current that flows between the tip and the sample. researchgate.net In the context of BDP assemblies, STM can be used to visualize how individual molecules arrange themselves on a conductive substrate, providing detailed insights into the formation of 2D architectures like networks and chains. mpg.de The technique has been employed to monitor the formation of coordination compounds at surfaces in real-time, revealing the dynamics of the assembly process. mpg.de

Atomic Force Microscopy (AFM): AFM uses a sharp tip attached to a flexible cantilever to scan a surface, much like a record player needle. numberanalytics.com It can operate on both conductive and non-conductive materials and can be used in various environments, including liquid, making it highly suitable for biological samples. spmtips.com AFM is used to obtain high-resolution topographical images of self-assembled nanostructures, revealing their morphology, size, and organization. figshare.comspmtips.com For example, AFM has been used to monitor the facile transformation of amorphous microparticles of a BDP derivative into a crystalline state upon exposure to solvent vapors, providing clear images of the structural transition. figshare.com Beyond imaging, AFM can also probe the mechanical properties of the assembled structures. numberanalytics.comspmtips.com

These microscopy techniques provide direct, real-space visualization of the supramolecular structures, which is essential for verifying the success of the design principles and for correlating the structure of the assembly with its emergent properties. numberanalytics.comecust.edu.cn

Table of Mentioned Compounds

| Abbreviation / Name | Full Name |

| This compound | Borondipyrromethene Texas Red Analogue |

| BODIPY / BDP | Borondipyrromethene |

| BDPPDQ | Diaminodicyanoquinodimethane derivative with diphenylpropyl groups |

| BDPPhOH | Donor (HO-) and Acceptor (Nitro-) Substituted BODIPY |

| T-BDP | BODIPY modified with triphenylamine |

| AN-BDP | BODIPY with meso-substituting anthracene |

| DIEB | 3,4-Diiodoethynyl-BODIPY |

| HMTA | Hexamethylenetetramine |

| BDPCC | Dipyridyl BODIPY ligand |

Applications of Bdp Tr in Advanced Chemical Research

Bdp TR in Sensing and Probing Technologies

This compound-based probes and sensors are valuable tools for detecting specific analytes and studying molecular interactions due to the dye's strong fluorescence properties.

This compound derivatives are employed in the design of chemosensors for the detection of specific analytes. The fluorescence of the BODIPY (B41234) core can be modulated by the presence of a target molecule, allowing for sensitive and selective detection. This is leveraged in various immunoassay formats, including chemiluminescence immunoassays (CLIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence immunoassays, for the sensitive detection of biomolecules. nih.gov

As a bright red-emitting fluorophore, this compound is utilized as a fluorescent probe in molecular recognition studies. medkoo.com Its high fluorescence quantum yield and brightness, often superior to traditional dyes like tetramethylrhodamine (B1193902) (TAMRA) or ROX, make it suitable for applications requiring high sensitivity. This compound-based probes are valuable for investigating molecular dynamics and interactions with high sensitivity, including single-molecule sensing applications.

Research explores the potential of fluorescent sensors, including those based on BODIPY dyes, for environmental monitoring. These applications aim to develop enhanced monitoring capabilities for various environmental challenges, such as water quality. Fluorescent and colorimetric sensors are being investigated for environmental detection, including pollutants and environmental changes.

Fluorescent Probes for Molecular Recognition Studies

Integration of this compound in Bioorthogonal Chemistry Methodologies

This compound derivatives are widely integrated into bioorthogonal chemistry methodologies, allowing for selective labeling and modification of biomolecules in complex biological environments without interfering with native biochemical processes. nih.govmedkoo.com

This compound plays a crucial role in bioorthogonal click chemistry applications, particularly in bioconjugation research. nih.gov Derivatives functionalized with reactive groups like tetrazine or azide (B81097) are central to these methods. This compound tetrazine is designed for bioorthogonal applications such as inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (B1233481) (TCO) derivatives. nih.gov The IEDDA reaction between tetrazines and strained alkenes or cycloalkynes is known for its exceptionally fast kinetics and selectivity, making it a powerful tool for bioconjugation.

This compound azide is another key reagent for click chemistry, capable of reacting with alkynes, DBCO, and BCN groups. This allows for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), providing flexibility in bioconjugation strategies. These click chemistry reactions enable the selective labeling of biomolecules without interfering with native cellular functions. nih.gov

This compound derivatives are extensively used in in vitro protein and nucleic acid labeling strategies for research purposes. The NHS ester derivative of this compound, for instance, is an amine-reactive form of the dye used for labeling proteins, peptides, and other biomolecules by reacting with primary amines such as lysine (B10760008) residues. Maleimide-functionalized this compound can be conjugated with thiol groups of proteins and peptides. These labeling strategies are essential for studying protein interactions, dynamics, and localization in research settings. nih.gov

Click Chemistry Reactions (e.g., Inverse Electron-Demand Diels-Alder, Copper-Free Click Chemistry) for Bioconjugation Research

This compound in Materials Science and Engineering Research

This compound, a borondipyrromethene (BODIPY) fluorophore, contributes to the development of advanced materials due to its distinct optical and electronic properties. Its incorporation into material systems is explored for enhancing performance in various applications, particularly in photonics and optoelectronics.

Advanced Organic Materials for Photonic and Optoelectronic Devices (e.g., Organic Solar Cells, NLO-phores)

Research has investigated the integration of BODIPY derivatives, including those related to this compound, into organic solar cells to improve their efficiency. Studies suggest that the use of such dyes can lead to higher power conversion efficiencies by enhancing charge transport properties and improving light absorption characteristics . For instance, molecules based on benzodithiophene (BDT) linked with BODIPY units have shown potential in organic solar cells, with a BDT-based molecule revealing promising power conversion efficiency nih.gov. The symmetrical and planar conjugated structure of units like BDT, often incorporated alongside BODIPY, facilitates π-π stacking and efficient charge transport in thin films, which is crucial for organic solar cell performance nih.gov.

BODIPY derivatives are also relevant in the design of materials for photonic and optoelectronic devices due to their strong absorption and tunable emission properties unibz.it. The redox-active nature of certain moieties conjugated to BODIPY, such as a tetrazine ring in this compound tetrazine, can be exploited for designing conductive polymers or NLO-phores via π-stacking interactions . Furthermore, research into near-infrared aza-BODIPY derivatives highlights their significant nonlinear optical (NLO) properties, including strong nonlinear refraction and effective two-photon excited fluorescence, indicating their potential for applications in all-optical devices researchgate.net.

Fabrication of Functional Polymer Systems

BODIPY dyes can be incorporated into polymer systems to create functional materials. While direct mentions of "this compound" in the context of functional polymer fabrication are less prevalent in the provided results, the broader class of BODIPY-based polymers is being explored for applications in organic electronics, including organic photovoltaics fraunhofer.deresearchgate.net. Electron-deficient pigments like benzodipyrrolidone (BDP), structurally related to BODIPY, are being used to synthesize conjugated polymers with potential in electronic device applications researchgate.net. These polymers are investigated for their optical and electrochemical characteristics, which are crucial for their performance in functional systems researchgate.net.

This compound in Photochemistry Research

This compound and related BODIPY derivatives are significant in photochemistry research, particularly in the development of photosensitizers and in the study of processes like triplet-triplet annihilation (TTA) upconversion.

Photosensitizer Development and Mechanistic Studies (excluding therapeutic efficacy or clinical outcomes)

BODIPY dyes are a promising class of photosensitizers due to their synthetic accessibility and tunable optical properties researchgate.net. Research focuses on understanding the mechanisms by which these compounds generate excited triplet states, a key step in photosensitization. Metal-free photosensitizer dyads involving BODIPY and other moieties like phenoxazine (B87303) (BDP-PXZ) have been investigated using computational methods to understand the molecular mechanism of triplet state formation researchgate.netresearchgate.netrsc.org. These studies reveal that factors like state mixing and the electron-donating ability of substituents can influence the formation and co-existence of different triplet transient species researchgate.netresearchgate.net.

Intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state, is vital for photosensitizer activity researchgate.netnih.gov. Studies on helical BODIPY molecules have shown that a twisted molecular structure and reduced symmetry can lead to efficient ISC and long-lived triplet states, even in the absence of heavy atoms researchgate.netunipd.itkaust.edu.sa. Time-resolved EPR spectroscopy and theoretical computations are employed to elucidate these ISC mechanisms rsc.orgresearchgate.netunipd.it. The photophysical properties, such as absorption spectra, triplet quantum yield, and triplet state lifetime, are characterized to assess the photosensitizing potential researchgate.netnih.govkaust.edu.sa.

Data on the photophysical properties of a helical BODIPY (helical-BDP), a related photosensitizer, are available and illustrate the type of data gathered in this research area:

| Property | Value | Conditions/Notes | Source |

| Long wavelength absorption | 630 nm | In DCM | researchgate.netunipd.it |

| Molar extinction coefficient | 1.76 × 10⁵ M⁻¹cm⁻¹ | At 630 nm in DCM | researchgate.netunipd.it |

| Triplet quantum yield (ΦT) | 52% | researchgate.netkaust.edu.sa | |

| Triplet state lifetime (τT) | 492 μs | In deaerated DCM, 20°C | researchgate.netkaust.edu.sa |

| Singlet oxygen quantum yield | 36% | Under both normal and hypoxic atmosphere | kaust.edu.sa |

Another study on BODIPY-perylenebisimide (PBI) dyads investigated spin-orbit charge-transfer intersystem crossing (SOCT-ISC), showing high singlet oxygen quantum yields for certain structures researchgate.netresearchgate.net.

Triplet-Triplet Annihilation (TTA) Upconversion Systems Research

BODIPY dyes are also key components in triplet-triplet annihilation (TTA) upconversion systems, which convert low-energy light into higher-energy light science.govresearchgate.netresearchgate.net. In these systems, a photosensitizer absorbs low-energy photons to reach a triplet state, and this energy is then transferred to an annihilator molecule. Two annihilator triplet states can then combine through TTA to form a singlet excited state, which emits higher-energy light science.govresearchgate.net.

BODIPY dyes often serve as annihilators in TTA-UC systems researchgate.net. Research focuses on designing BODIPY annihilators with suitable properties, such as large Stokes shifts, to improve upconversion efficiency researchgate.net. For example, a BODIPY dimer with large Stokes shifts was synthesized and showed higher upconversion efficiency compared to a monomeric counterpart when coupled with a red light-activated photosensitizer researchgate.net.

BODIPY derivatives can also function as photosensitizers in TTA-UC systems science.govresearchgate.net. Selenium-containing BODIPY dyes have been synthesized and used as photosensitizers, demonstrating significant anti-Stokes shifts and high upconversion quantum yields in conjunction with appropriate annihilators researchgate.net. The photophysical characteristics of the photosensitizer, including its absorbance, triplet state quantum yield, energy level, and lifetime, are critical determinants of TTA-UC performance researchgate.net.

This compound in Advanced Analytical Techniques

This compound is utilized as a fluorescent label in advanced analytical techniques, leveraging its bright and photostable fluorescence properties. It is particularly suitable for applications requiring sensitive detection and imaging.

This compound is employed in various fluorescence-based analytical methods, including microscopy and fluorescence polarization assays lumiprobe.commedchemexpress.comlumiprobe.comantibodies.comaip.orglumiprobe.com. Its high brightness and photostability make it valuable for cellular imaging and in vitro diagnostic research, such as immunoassays . The dye's long excited state lifetime is advantageous for fluorescence polarization studies lumiprobe.comlumiprobe.comaip.org.

Furthermore, derivatives of this compound are designed for specific labeling strategies using click chemistry, a powerful tool in bioorthogonal chemistry and advanced bioconjugation . For instance, this compound tetrazine is used in inverse electron-demand Diels-Alder reactions with trans-cyclooctene derivatives for selective labeling of biomolecules . This compound azide and this compound maleimide (B117702) are other reactive forms that allow conjugation with alkynes (via copper-catalyzed or copper-free click chemistry) and thiol groups, respectively medchemexpress.comlumiprobe.comantibodies.commedkoo.comglpbio.com. These click chemistry reagents facilitate the study of protein interactions and dynamics and the creation of fluorescently labeled biomolecules for various analytical applications medchemexpress.com.

This compound's spectral properties, such as absorption and emission maxima and fluorescence quantum yield, are important parameters for its use in analytical techniques. For this compound maleimide, these properties have been reported:

| Property | Value | Source |

| Absorption Maxima | 589 nm | antibodies.com |

| Emission Maxima | 616 nm | antibodies.com |

| Extinction Coefficient | 69000 M⁻¹cm⁻¹ | antibodies.com |

| Fluorescence Quantum Yield | 0.9 | antibodies.com |

These properties highlight its suitability as a bright red-emitting fluorophore for various labeling and detection purposes in advanced analytical research.

Research in Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a technique used to analyze fluorescence intensity fluctuations in a small volume, providing information about molecular concentration, diffusion rates, and reaction kinetics. wikipedia.orgthermofisher.com The sensitivity of FCS allows for the observation of small numbers of molecules, typically in the nanomolar to picomolar concentration range. wikipedia.org this compound's brightness and photostability make it suitable for applications in microscopy, including techniques like FCS. lumiprobe.com While general BODIPY dyes are mentioned in the context of FCS thermofisher.com, specific detailed research findings focusing solely on this compound in FCS were not prominently found in the search results, though one citation links this compound NHS ester to a study using FCS for in situ determination of a secretory kinase. lumiprobe.com

Applications in In Vitro Immunoassays and Detection Methods (e.g., CLIA, ELISA, Fluorescence Immunoassays)

This compound is employed as a fluorescent label in various in vitro immunoassay formats, including Chemiluminescence Immunoassays (CLIA), Enzyme-Linked Immunosorbent Assays (ELISA), and Fluorescence Immunoassays. mindray.com These methods leverage the fluorescence properties of this compound for the sensitive detection of biomolecules. Immunoassays are crucial in diagnostics and research for detecting and quantifying specific analytes based on antigen-antibody reactions. mindray.com this compound's high brightness and photostability contribute to its utility in these applications, enabling sensitive detection. NHS ester derivatives of this compound are noted as chemiluminescent coupling compounds with long excited state lifetimes, suitable for immunoassays. medchemexpress.com Microplates, such as 96-well plates, are commonly used platforms for these immunoassays, with different plate types (clear, white, black) optimized for various detection methods, including fluorescence and chemiluminescence. biomat.it

Development of Advanced Methodologies for Nucleic Acid Research (e.g., PCR, qPCR, RNA Isolation)

This compound is significant in nucleic acid research, particularly in methods like Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR). As a fluorescent label, its high sensitivity allows for accurate quantification of nucleic acids, which is valuable in genetic research and diagnostics. While the search results indicate this compound's use in PCR and qPCR , detailed mechanisms or specific experimental data on how this compound is integrated into these processes were not extensively provided.

Furthermore, this compound can assist in the isolation and characterization of RNA molecules. Fluorescent signals provided by the dye can be detected during separation techniques like electrophoresis, aiding in the visualization and analysis of RNA. Effective RNA isolation is a critical initial step for many molecular techniques, including RT-qPCR, and aims to yield sufficient, intact, and pure RNA free from contaminants like genomic DNA. thermofisher.combio-rad.comthermofisher.com While this compound is mentioned in the context of RNA isolation , the search results primarily focus on general methods and kits for RNA extraction for PCR and qPCR, rather than detailing the specific role or methodology involving this compound in this process. thermofisher.combio-rad.comthermofisher.comlumiprobe.combioline.com

Emerging Research Directions and Future Perspectives for Bdp Tr

Novel Derivatization Strategies for Enhanced Functionality

Research into Bdp TR is actively pursuing derivatization strategies to tailor its properties for specific applications. While the core BODIPY (B41234) structure provides advantageous fluorescence characteristics, modifications are being explored to improve aspects such as solubility, targeting specificity, and environmental sensitivity. For instance, studies involving the conjugation of this compound to other molecules, such as potential drug candidates or biomolecules, are being undertaken to enable tracking and localization studies. However, it has been observed that the insertion of the BDP-TR fluorophore onto certain structures, such as indole (B1671886) derivatives intended as sigma receptor probes, can lead to a decrease in affinity and solubility compared to conjugates with other fluorophores like cyanine (B1664457) dyes. nih.govacs.orgunito.it This highlights the ongoing need for careful design and optimization of derivatization strategies to retain or enhance the desired biological and photophysical properties of the resulting conjugates.

Hybrid Systems Incorporating this compound (e.g., Nanoparticle Conjugates, Metal-Organic Frameworks)

The integration of this compound into hybrid systems represents a promising direction for leveraging its fluorescent properties in more complex and functional materials. While specific detailed research findings on this compound incorporated into nanoparticle conjugates or Metal-Organic Frameworks (MOFs) were not extensively detailed in the search results, the general trend in chemical and biological research involves using fluorescent probes in such architectures for enhanced sensing, targeted delivery, or advanced imaging. The adaptability and brightness of BODIPY dyes, including this compound, suggest their potential for use in single-molecule research and potentially within hybrid systems designed for similar advanced applications. aip.org The development of such hybrid systems would aim to utilize the fluorescence of this compound for reporting on the system's behavior, interactions, or location within a given environment.

Advanced Computational Approaches for Predictive Design and Optimization